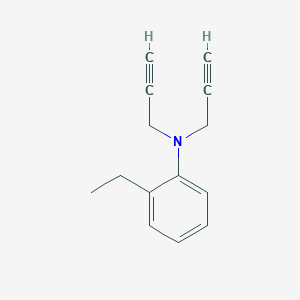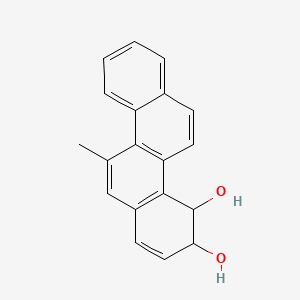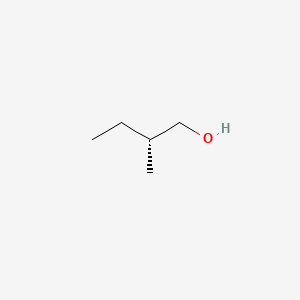
(R)-2-METHYLBUTANOL
概要
説明
®-2-Methylbutanol is an organic compound with the molecular formula C5H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various chemical processes and has significant applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: ®-2-Methylbutanol can be synthesized through several methods. One common approach involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, ®-2-Methylbutanol is often produced via the hydroformylation of 1-butene, followed by hydrogenation. The hydroformylation process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield ®-2-Methylbutanol.
化学反応の分析
Types of Reactions: ®-2-Methylbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: ®-2-Methylbutanol can be oxidized to 2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: ®-2-Methylbutanol can undergo nucleophilic substitution reactions with halogenating agents to form 2-methylbutyl halides.
Major Products:
Oxidation: 2-Methylbutanoic acid
Reduction: 2-Methylbutane
Substitution: 2-Methylbutyl halides
科学的研究の応用
®-2-Methylbutanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: ®-2-Methylbutanol is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
作用機序
The mechanism of action of ®-2-Methylbutanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with various biomolecules. These interactions can influence enzyme activity, protein folding, and membrane fluidity, thereby affecting cellular processes.
類似化合物との比較
- (S)-2-Methylbutanol
- 2-Methyl-1-butanol
- 3-Methyl-1-butanol
Comparison: ®-2-Methylbutanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-2-Methylbutanol. Additionally, its structure and properties differ from other isomers like 2-Methyl-1-butanol and 3-Methyl-1-butanol, which have different arrangements of the carbon chain and functional groups.
特性
IUPAC Name |
(2R)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044400 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-16-0 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1-BUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-2-Methyl-1-butanol?
A1: (+)-2-Methyl-1-butanol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Is (+)-2-Methyl-1-butanol chiral?
A2: Yes, (+)-2-Methyl-1-butanol is chiral, indicated by the "(+)" prefix denoting its specific rotation of plane-polarized light. [, ]
Q3: How can I distinguish between the enantiomers of 2-Methyl-1-butanol?
A3: Chiral capillary gas chromatography, particularly with perethylated β-cyclodextrin as a chiral stationary phase, can effectively resolve 2-Methyl-1-butanol enantiomers. [] Additionally, 1H NMR analysis of diastereomeric esters formed with (S)-2-methyl-1-butanol can be used to determine absolute configuration and enantiomeric composition. []
Q4: Is (+)-2-Methyl-1-butanol commercially available?
A4: While 2-Methyl-1-butanol exists as a mixture of enantiomers, the specific enantiomer (+)-2-Methyl-1-butanol, a potential building block for various natural products, is not readily available commercially. []
Q5: How is (+)-2-Methyl-1-butanol synthesized?
A5: (+)-2-Methyl-1-butanol can be synthesized through a total synthesis approach utilizing the boronic ester homologation method. This method involves four steps to achieve the desired product. [] Additionally, enzymatic resolution of (R,S)-2-methyl-1-butanol using immobilized thermophilic esterase APE1547 in a non-aqueous media can yield (S)-2-methyl-1-butanol. []
Q6: What role does (+)-2-Methyl-1-butanol play in alcoholic beverages?
A6: (+)-2-Methyl-1-butanol is a significant component of fusel oil, influencing the aroma profile of various alcoholic beverages. Its presence is notable in grape brandies, plum brandies, and Chinese alcoholic beverages. [, , , ]
Q7: How does the concentration of (+)-2-Methyl-1-butanol in alcoholic beverages vary?
A7: The concentration of (+)-2-Methyl-1-butanol in beverages like plum brandy can vary depending on factors like the plum variety used and the distillation cut. []
Q8: Can the presence and ratios of (+)-2-Methyl-1-butanol and other compounds be used for beverage identification?
A8: Yes, the characteristic pattern of (+)-2-Methyl-1-butanol and other congeners, particularly the ratios of iso-butanol: n-propanol, iso-amyl alcohol: n-propanol, and methanol: n-propanol, can serve as identifying markers for specific alcoholic beverages, like those originating from China. []
Q9: Are there any potential applications of (+)-2-Methyl-1-butanol in pheromone research?
A9: Yes, racemic 2-Methyl-1-butanol has been investigated as a component in pheromone blends to attract various cerambycid beetle species, potentially contributing to pest monitoring strategies. []
Q10: Can (+)-2-Methyl-1-butanol be used as a solvent?
A10: Research has explored the solubility of various crystalline organic compounds in 2-Methyl-1-butanol, leading to the development of Abraham model correlations for solute transfer into the alcohol from water and gas phases. This research sheds light on its potential as a solvent and its interactions with different solutes. []
Q11: Has (+)-2-Methyl-1-butanol been studied in the context of nanoparticle synthesis?
A11: Yes, a novel approach utilizing Tequila as a green chemistry source for SiO2 nanoparticle synthesis revealed the presence of 2-Methyl-1-butanol as a major constituent. The higher alcohols, including 2-Methyl-1-butanol, act as dispersers, potentially influencing nanoparticle formation and characteristics. []
Q12: What is the role of (+)-2-Methyl-1-butanol in fusel alcohol production in yeast?
A12: While pyruvate decarboxylase in Saccharomyces cerevisiae can catalyze the decarboxylation of branched-chain 2-oxo acids, including those derived from isoleucine (precursor to 2-Methyl-1-butanol), it is not essential for fusel alcohol production. This suggests alternative pathways for 2-Methyl-1-butanol formation in yeast. []
Q13: What are the implications of the dielectric properties of (+)-2-Methyl-1-butanol?
A13: Monohydroxy alcohols like (+)-2-Methyl-1-butanol exhibit a prominent Debye-type dielectric relaxation, which, while significant, does not directly correlate with structural relaxation like the alpha process. Studies on (+)-2-Methyl-1-butanol and its mixtures with isomers highlight the complex relationship between dielectric and structural dynamics in these alcohols. [, ]
Q14: Are there any studies on the toxicological effects of (+)-2-Methyl-1-butanol?
A14: While specific toxicological data on (+)-2-Methyl-1-butanol might be limited, research on the percutaneous absorption enhancer 2-Methyl-1-butanol suggests potential for skin damage at high concentrations. [] This highlights the need for careful consideration of concentration and exposure when handling the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
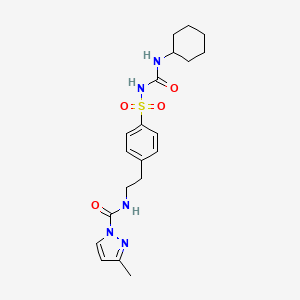
![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)
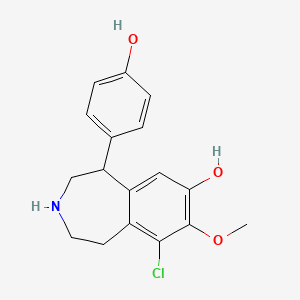

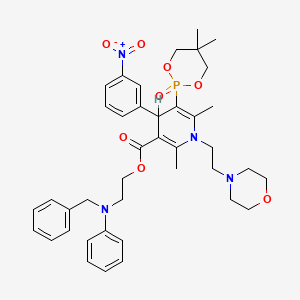
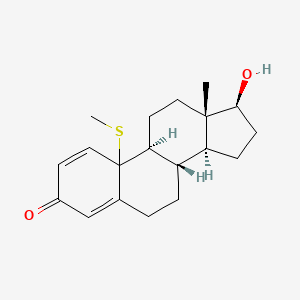

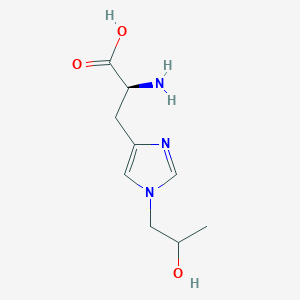
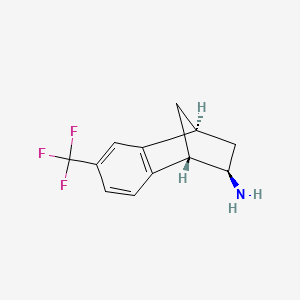
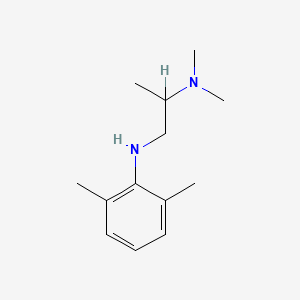
![1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B1214156.png)
